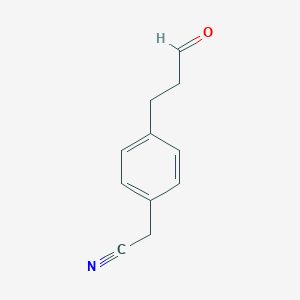

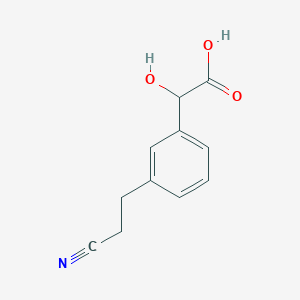

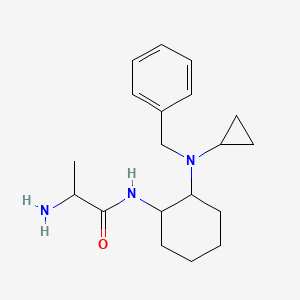

![molecular formula C28H35Cl2NO5S B14788170 3-Piperidineacetic acid, 5-(3-chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-[(1S)-2-methyl-1-[[(1-methylethyl)sulfonyl]methyl]propyl]-2-oxo-, (3R,5R,6S)-](/img/structure/B14788170.png)

3-Piperidineacetic acid, 5-(3-chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-[(1S)-2-methyl-1-[[(1-methylethyl)sulfonyl]methyl]propyl]-2-oxo-, (3R,5R,6S)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AMG 232 is a potent and selective inhibitor of the interaction between murine double minute 2 (MDM2) and the tumor suppressor protein p53. This compound has shown significant promise in preclinical and clinical studies for its ability to induce p53 activity, leading to cell-cycle arrest and inhibition of tumor cell proliferation . AMG 232 is currently being evaluated in clinical trials for its potential as a cancer therapeutic .

准备方法

The synthesis of AMG 232 involves the de novo design of a rigid piperidinone scaffold, followed by systemic optimization . The industrial production methods for AMG 232 are not extensively detailed in the literature, but they likely involve large-scale synthesis and purification processes to ensure high purity and yield .

化学反应分析

AMG 232 primarily undergoes reactions that involve its interaction with MDM2. The compound binds to the hydrophobic binding pocket of MDM2, inhibiting its interaction with p53 . This binding leads to the stabilization and activation of p53, which in turn induces cell-cycle arrest and apoptosis in tumor cells . The major products formed from these reactions are the activated p53 protein and the subsequent downstream effects on cell-cycle regulation and apoptosis .

科学研究应用

AMG 232 has been extensively studied for its potential in cancer therapy. It has demonstrated robust antitumor efficacy in preclinical models, particularly in tumors with wild-type p53 . The compound has shown the ability to induce complete and durable regression of MDM2-amplified tumors through growth arrest and induction of apoptosis . AMG 232 is also being evaluated in combination with other chemotherapeutic agents to enhance its antitumor effects . Beyond cancer therapy, AMG 232’s role in modulating the p53 pathway makes it a valuable tool for studying cell-cycle regulation, DNA repair, and apoptosis in various biological contexts .

作用机制

AMG 232 exerts its effects by binding to the MDM2 protein with picomolar affinity, thereby inhibiting the MDM2-p53 interaction . This inhibition leads to the stabilization and activation of p53, a critical tumor suppressor that regulates cell-cycle progression, DNA repair, and apoptosis . By preventing MDM2 from degrading p53, AMG 232 allows p53 to accumulate and exert its tumor-suppressive functions . The molecular targets and pathways involved include the p53 signaling pathway and its downstream effectors, which mediate cell-cycle arrest and apoptosis .

相似化合物的比较

AMG 232 is one of several small molecule inhibitors targeting the MDM2-p53 interaction. Similar compounds include RG7112, DS-3032b, and HDM201 . Compared to these compounds, AMG 232 has shown superior binding affinity and selectivity for MDM2, as well as more robust antitumor efficacy in preclinical models . Its unique piperidinone scaffold and optimized functional groups contribute to its enhanced potency and therapeutic potential .

属性

分子式 |

C28H35Cl2NO5S |

|---|---|

分子量 |

568.6 g/mol |

IUPAC 名称 |

2-[(3R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-(3-methyl-1-propan-2-ylsulfonylbutan-2-yl)-2-oxopiperidin-3-yl]acetic acid |

InChI |

InChI=1S/C28H35Cl2NO5S/c1-17(2)24(16-37(35,36)18(3)4)31-26(19-9-11-21(29)12-10-19)23(20-7-6-8-22(30)13-20)14-28(5,27(31)34)15-25(32)33/h6-13,17-18,23-24,26H,14-16H2,1-5H3,(H,32,33)/t23?,24?,26?,28-/m1/s1 |

InChI 键 |

DRLCSJFKKILATL-YCXUBWQMSA-N |

手性 SMILES |

CC(C)C(CS(=O)(=O)C(C)C)N1C(C(C[C@](C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl |

规范 SMILES |

CC(C)C(CS(=O)(=O)C(C)C)N1C(C(CC(C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

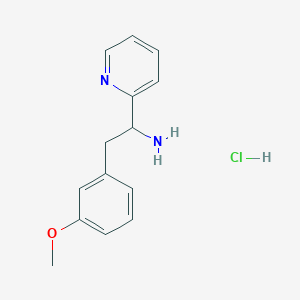

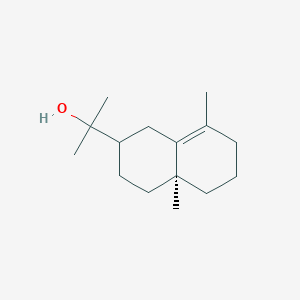

![2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B14788097.png)

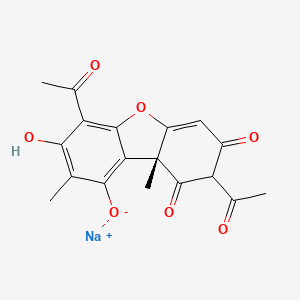

![3-[2-(2-benzoxazolyl)ethyl]-5-ethyl-6-methyl-2(1H)-Pyridinone](/img/structure/B14788098.png)

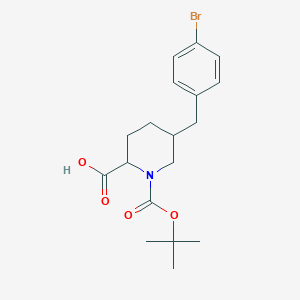

![6-chloro-3a,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one](/img/structure/B14788105.png)

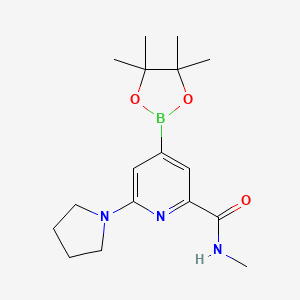

![6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazine-3-carboxamide](/img/structure/B14788142.png)

![2-amino-N-[(2-cyanophenyl)methyl]-N-cyclopropylpropanamide](/img/structure/B14788152.png)